molecular formula C6H12F2N2O3S B6310851 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide CAS No. 2088941-96-0

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide

Cat. No.: B6310851
CAS No.: 2088941-96-0
M. Wt: 230.24 g/mol
InChI Key: WLHIHKNNIGGGND-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide is an organic compound characterized by the presence of both sulfamoyl and difluoroacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide typically involves the reaction of N,N-dimethylsulfamoyl chloride with a difluoroacetamide precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the dimethylsulfamoyl moiety.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and sulfamic acid derivatives.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides and sulfamides.

    Hydrolysis: Products include difluoroacetamide derivatives and sulfamic acid.

    Oxidation and Reduction: Products vary based on the specific reaction but may include oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition.

    Biological Studies: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylsulfamoyl chloride
  • 2,2-Difluoroacetamide
  • N,N-Dimethylacetamide

Uniqueness

2-(N,N-Dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide is unique due to the combination of sulfamoyl and difluoroacetamide groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes the compound valuable in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-(dimethylsulfamoyl)-2,2-difluoro-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2O3S/c1-9(2)5(11)6(7,8)14(12,13)10(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHIHKNNIGGGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(F)(F)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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